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molecular formula C22H30BrN3O3 B1441883 tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate CAS No. 1226791-82-7

tert-Butyl (8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-yl)carbamate

Cat. No. B1441883
M. Wt: 464.4 g/mol
InChI Key: XTXSHYWOXQLMFY-UHFFFAOYSA-N
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Patent
US08524702B2

Procedure details

To a solution of dipropylamine (2.16 ml, 15.7 mmol) in CH2Cl2 (50 mL) at −10° C. was added EDCI (3.02 g, 15.7 mmol) followed by diisopropylethylamine (2.97 ml, 17.1 mmol) over 5 min. The resulting mixture was stirred for 40 min at −15° C. To the reaction mixture was added (1E,4E)-8-bromo-2-(tert-butoxycarbonylamino)-3H-benzo[b]azepine-4-carboxylic acid (5.00 g, 13.1 mmol) followed by HOBt (2.13 g, 15.7 mmol) over 5 min maintaining the reaction temperature between −15 to −12° C. The resulting mixture was warmed to room temperature and stirred for 19 h. The reaction mixture was poured onto water (50 mL). The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (50 mL). The combined organic layers were washed with sat'd aq NH4Cl (75 mL). The organic layer was separated. The sat'd aq NH4Cl solution was extracted with CH2Cl2 (50 mL) again. The combined organic layers were washed with sat'd aq NaHCO3 (2×75 mL) followed by brine (2×100 mL). The organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to give the crude material that was taken into ether (50 mL) and kept in the freezer for 16 h. The precipitates were filtered off and the filtrate was concentrated under reduced pressure to afford 4.64 g (76%) of tert-butyl (1E,4E)-8-bromo-4-(dipropylcarbamoyl)-3H-benzo[b]azepin-2-ylcarbamate. MS APCI(+) m/z 464, 466 (M+1, Br pattern) detected.
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.13 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][CH2:5][CH2:6][CH3:7])[CH2:2][CH3:3].CCN=C=NCCCN(C)C.C(N(C(C)C)CC)(C)C.[Br:28][C:29]1[CH:30]=[CH:31][C:32]2=[C:33]([CH:50]=1)[N:34]=[C:35]([NH:42][C:43]([O:45][C:46]([CH3:49])([CH3:48])[CH3:47])=[O:44])[CH2:36][C:37]([C:39](O)=[O:40])=[CH:38]2.C1C=CC2N(O)N=NC=2C=1>C(Cl)Cl.CCOCC>[Br:28][C:29]1[CH:30]=[CH:31][C:32]2=[C:33]([CH:50]=1)[N:34]=[C:35]([NH:42][C:43](=[O:44])[O:45][C:46]([CH3:47])([CH3:49])[CH3:48])[CH2:36][C:37]([C:39](=[O:40])[N:4]([CH2:5][CH2:6][CH3:7])[CH2:1][CH2:2][CH3:3])=[CH:38]2

Inputs

Step One
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
3.02 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(=O)O)\NC(=O)OC(C)(C)C)C1
Step Four
Name
Quantity
2.13 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 40 min at −15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the reaction temperature between −15 to −12° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 19 h
Duration
19 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat'd aq NH4Cl (75 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The sat'd aq NH4Cl solution was extracted with CH2Cl2 (50 mL) again
WASH
Type
WASH
Details
The combined organic layers were washed with sat'd aq NaHCO3 (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material that
WAIT
Type
WAIT
Details
kept in the freezer for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
BrC=1C=CC\2=C(\N=C(/C\C(=C2)\C(N(CCC)CCC)=O)\NC(OC(C)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.64 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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